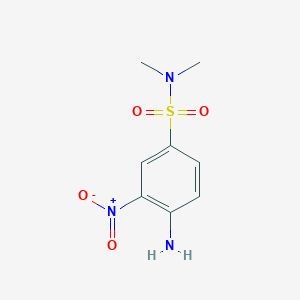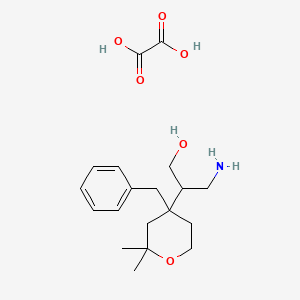![molecular formula C11H18N4O7 B3830496 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine](/img/structure/B3830496.png)
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine
説明
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine is a synthetic compound that belongs to the class of azo dyes. It has been extensively studied in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine as a fluorescent probe for metal ions involves the chelation of the metal ions by the nitro and carbonyl groups in the molecule, resulting in a change in the fluorescence intensity. As a photosensitizer for PDT, it generates reactive oxygen species (ROS) upon irradiation with light, leading to the destruction of cancer cells. In organic electronics, it acts as a semiconductor material, allowing for the transport of charge carriers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit low toxicity in vitro and in vivo studies.
実験室実験の利点と制限
One of the main advantages of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine is its high sensitivity and selectivity for metal ion detection. It also has potential applications in PDT and organic electronics. However, its limitations include its limited solubility in water and its sensitivity to light and oxygen.
将来の方向性
There are several future directions for the research and development of 4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine. These include the optimization of its synthesis method, the development of more efficient and selective metal ion detection methods, and the exploration of its potential applications in other fields such as sensing, imaging, and drug delivery. Additionally, further studies are needed to investigate its toxicity and potential environmental impact.
科学的研究の応用
4-{[(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-ONN-azoxy]carbonyl}morpholine has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. Additionally, it has been studied for its potential applications in the field of organic electronics as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
IUPAC Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(morpholine-4-carbonylimino)-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O7/c1-10(2)21-7-11(8-22-10,15(18)19)14(17)12-9(16)13-3-5-20-6-4-13/h3-8H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNKMGXFNLRYPU-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NC(=O)N2CCOCC2)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/C(=O)N2CCOCC2)/[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3830424.png)
![3-nitro-N-(2-phenylethyl)-4-[(2-phenylethyl)amino]benzenesulfonamide](/img/structure/B3830432.png)

![5-(1-piperidin-1-ylethyl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-furamide](/img/structure/B3830441.png)

![5-ethyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830463.png)
![5-(2-bromobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830470.png)
![4,4,8-trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3830484.png)
![tetramethyl 6'-(3,4-dimethoxybenzoyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B3830490.png)
![N,4-dimethyl-N-[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadien-1-yl]cyclohexanamine](/img/structure/B3830517.png)

![4-[(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetyl]morpholine](/img/structure/B3830533.png)

